BenchChemオンラインストアへようこそ!

N-(2,5-dimethylphenyl)piperidine-2-carboxamide

Lipophilicity Drug Design ADME

This 2,5-dimethylphenyl piperidine-2-carboxamide isomer (CAS 205993-82-4) is a critical tool for sodium channel research, offering a distinct physicochemical profile (XLogP3=2.3, TPSA=41.1 Ų) versus clinical 2,6-dimethylphenyl anesthetics. Its unique lipophilicity and hydrogen bonding capacity make it ideal for probing isoform selectivity, potency, and off-target engagement in preclinical models, serving as an essential comparator or lead scaffold for next-generation anesthetics. Procure ≥98% purity for robust, reproducible assays.

Molecular Formula C14H20N2O
Molecular Weight 232.32 g/mol
CAS No. 205993-82-4
Cat. No. B3114969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dimethylphenyl)piperidine-2-carboxamide
CAS205993-82-4
Molecular FormulaC14H20N2O
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)NC(=O)C2CCCCN2
InChIInChI=1S/C14H20N2O/c1-10-6-7-11(2)13(9-10)16-14(17)12-5-3-4-8-15-12/h6-7,9,12,15H,3-5,8H2,1-2H3,(H,16,17)
InChIKeyMOLRUKKUYHCPBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,5-Dimethylphenyl)piperidine-2-carboxamide (CAS 205993-82-4): A Differentiated Piperidine Carboxamide for Sodium Channel and CNS Research


N-(2,5-Dimethylphenyl)piperidine-2-carboxamide (CAS 205993-82-4) is a synthetic small molecule classified as a piperidine-2-carboxamide derivative, structurally defined by a piperidine ring linked via a carboxamide bond to a 2,5-dimethylphenyl moiety [1]. It shares a core scaffold with clinically used amide-type local anesthetics such as ropivacaine and bupivacaine but possesses a distinct substitution pattern that confers quantifiable differences in physicochemical and pharmacological properties .

Why N-(2,5-Dimethylphenyl)piperidine-2-carboxamide is Not Interchangeable with Other Piperidine Carboxamide Anesthetics


Simple substitution with commercially available piperidine carboxamide anesthetics (e.g., ropivacaine, bupivacaine, mepivacaine) or their close isomers (e.g., the 2,6-dimethylphenyl analog) is not scientifically valid. The target compound's 2,5-dimethylphenyl substitution pattern results in a significantly different lipophilicity profile (XLogP3 = 2.3) compared to the 2,6-dimethylphenyl series (XLogP3 range: 1.9–3.4), which directly impacts membrane permeability, protein binding, and off-target engagement [1]. Furthermore, its unique topological polar surface area (TPSA = 41.1 Ų) and hydrogen bond donor count (HBD = 2) distinguish it from all major clinical comparators (TPSA = 32.3 Ų, HBD = 1 for ropivacaine, bupivacaine, and mepivacaine) [2][3][4]. These quantifiable differences preclude direct substitution in assays requiring precise physicochemical or pharmacological control.

Quantitative Evidence Guide: N-(2,5-Dimethylphenyl)piperidine-2-carboxamide vs. Clinical Comparators and Positional Isomers


Lipophilicity (XLogP3) Differentiation from Clinical Piperidine Carboxamide Anesthetics

N-(2,5-dimethylphenyl)piperidine-2-carboxamide exhibits an intermediate lipophilicity (XLogP3 = 2.3) that is quantifiably distinct from all major clinical amide local anesthetics [1]. This places it between the more hydrophilic mepivacaine (XLogP3 = 1.9) and the more lipophilic ropivacaine (XLogP3 = 2.9) and bupivacaine (XLogP3 = 3.4) [2][3][4]. This difference of 0.6–1.1 log units is significant for partitioning behavior and may translate to a differentiated in vivo duration of action or toxicity profile.

Lipophilicity Drug Design ADME Local Anesthetics

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity Differentiation

The target compound possesses a Topological Polar Surface Area (TPSA) of 41.1 Ų and a Hydrogen Bond Donor (HBD) count of 2, both of which are higher than the values for ropivacaine, bupivacaine, and mepivacaine (TPSA = 32.3 Ų, HBD = 1 for all three) [1][2][3][4]. This +8.8 Ų difference in TPSA and the additional H-bond donor site are direct consequences of the 2,5-dimethyl substitution pattern versus the 2,6-dimethyl pattern.

Polarity Permeability Bioavailability Physicochemical Profiling

Structural Differentiation from the 2,6-Dimethylphenyl Positional Isomer

N-(2,5-dimethylphenyl)piperidine-2-carboxamide is the 2,5-dimethyl positional isomer of the clinically relevant 2,6-dimethylphenyl scaffold. This single methyl group shift from the 6-position to the 5-position on the phenyl ring results in the quantifiable physicochemical differences described above [1]. The 2,6-dimethylphenyl isomer (CAS 15883-20-2) is a direct comparator; however, the 2,5-isomer is far less explored in the literature, offering a unique chemical probe for SAR studies.

Positional Isomers Structure-Activity Relationship SAR Receptor Binding

Commercial Availability with Validated Purity (98% by HPLC)

Multiple reputable vendors supply N-(2,5-dimethylphenyl)piperidine-2-carboxamide at a standardized purity of 98%, with batch-specific QC data (NMR, HPLC, GC) available . This level of purity and documentation is critical for reproducible research and compares favorably to less rigorously characterized, lower-purity alternatives that may confound experimental results.

Quality Control Purity Reproducibility Procurement

Optimal Research Applications for N-(2,5-Dimethylphenyl)piperidine-2-carboxamide Based on Quantitative Differentiation


Structure-Activity Relationship (SAR) Studies of Piperidine Carboxamide Sodium Channel Blockers

The compound's unique 2,5-dimethylphenyl substitution pattern, which yields an intermediate logP (2.3) and elevated TPSA (41.1 Ų) relative to the clinical 2,6-dimethylphenyl series, makes it an ideal tool for probing the impact of these physicochemical parameters on sodium channel isoform selectivity, potency, and use-dependent block. It serves as a distinct comparator to ropivacaine, bupivacaine, and mepivacaine in parallel assays [1][2].

Development of Novel Local Anesthetics with Differentiated Pharmacokinetic Profiles

Given its lower lipophilicity compared to ropivacaine and bupivacaine but higher than mepivacaine, this compound may exhibit a distinct onset and duration of action. Researchers seeking to develop anesthetics with a specific balance of potency, duration, and systemic toxicity can use this compound as a lead scaffold or reference standard in preclinical models [1][2].

Chemical Probe for Off-Target Activity Profiling

The additional hydrogen bond donor and higher TPSA of this compound, compared to all major clinical amide anesthetics, suggest a potentially altered off-target interaction profile. It can be employed as a chemical probe in broad-panel screening assays (e.g., kinase panels, GPCR arrays) to delineate structure-driven selectivity differences within the piperidine carboxamide class [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2,5-dimethylphenyl)piperidine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.